molecular formula C20H16FN5O3 B2932860 1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one CAS No. 2310124-87-7

1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one

Cat. No.: B2932860
CAS No.: 2310124-87-7
M. Wt: 393.378
InChI Key: UBBYMZHPQMEODQ-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, a pyridin-2-yloxybenzoyl group, and a piperazin-2-one ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to optimize reaction efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can inhibit the activity of certain enzymes, while the pyridin-2-yloxybenzoyl group may enhance the compound’s binding affinity to target proteins. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research applications .

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3/c21-15-11-23-20(24-12-15)26-9-8-25(13-18(26)27)19(28)14-4-3-5-16(10-14)29-17-6-1-2-7-22-17/h1-7,10-12H,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBYMZHPQMEODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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